molecular formula C6H5FO3 B11714457 Methyl 3-Fluorofuran-2-carboxylate

Methyl 3-Fluorofuran-2-carboxylate

Katalognummer: B11714457
Molekulargewicht: 144.10 g/mol
InChI-Schlüssel: LFLKIDRWTUKJRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-Fluorofuran-2-carboxylate is a chemical compound with the molecular formula C6H5FO3. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a furan ring substituted with a fluorine atom and a carboxylate ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Fluorofuran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and fluorine-containing reagents.

    Fluorination: The furan ring is selectively fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.

    Esterification: The resulting fluorinated furan is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-Fluorofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: 3-Fluorofuran-2-carboxylic acid

    Reduction: 3-Fluorofuran-2-methanol

    Substitution: Various substituted furan derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Methyl 3-Fluorofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving furan derivatives.

    Medicine: this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 3-Fluorofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The furan ring structure allows for interactions with various biological macromolecules, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-Fluorofuran-2-carboxylate: C6H5FO3

    Methyl 2-Furoate: C6H6O3

    Methyl 3-Methylfuran-2-carboxylate: C7H8O3

    Methyl 5-Methylfuran-2-carboxylate: C7H8O3

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable tool in drug design and development. Additionally, the specific substitution pattern on the furan ring allows for selective interactions with biological targets, distinguishing it from other furan derivatives.

Eigenschaften

Molekularformel

C6H5FO3

Molekulargewicht

144.10 g/mol

IUPAC-Name

methyl 3-fluorofuran-2-carboxylate

InChI

InChI=1S/C6H5FO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3

InChI-Schlüssel

LFLKIDRWTUKJRH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CO1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.